(Z)-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate
Description
Properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl (Z)-3-(3,4-dimethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO7/c1-25-17-6-3-14(9-20(17)26-2)4-8-22(24)27-12-16-11-19(30-23-16)15-5-7-18-21(10-15)29-13-28-18/h3-11H,12-13H2,1-2H3/b8-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUHZRDCDVFBFU-YWEYNIOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activities associated with this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and an isoxazole ring, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 367.39 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives of benzo[d][1,3]dioxole have shown significant cytotoxic effects against various cancer cell lines. Notably:
- IC50 Values : Compounds derived from benzo[d][1,3]dioxole exhibited IC50 values ranging from 2.38 µM to 9.12 mM across different cancer cell lines (e.g., HepG2, HCT116, MCF7), indicating varying degrees of potency compared to standard treatments like doxorubicin .
-
Mechanisms of Action : The anticancer mechanisms involve:
- EGFR Inhibition : Many derivatives inhibit epidermal growth factor receptor (EGFR) signaling pathways.
- Apoptosis Induction : Studies using annexin V-FITC assays demonstrated increased apoptosis in treated cells.
- Cell Cycle Arrest : Flow cytometry analyses revealed that certain compounds caused significant arrest in specific phases of the cell cycle (e.g., G2-M phase) .
Antioxidant Activity
The antioxidant activity of this compound class has also been evaluated using DPPH radical scavenging assays. Results indicate that several derivatives exhibit moderate antioxidant properties, potentially contributing to their overall therapeutic efficacy by mitigating oxidative stress in cancerous cells .
Study 1: Synthesis and Evaluation
A study synthesized several derivatives based on the benzo[d][1,3]dioxole framework and assessed their biological activity against liver cancer cell lines. The results indicated that compounds with amide substitutions showed enhanced cytotoxicity compared to others, with notable IC50 values indicating strong activity against Hep3B cells .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 2a | 4.56 | Hep3B |
| 2b | 9.12 | HepG2 |
| DOX | 7.46 | MCF7 |
Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict how these compounds interact with target proteins involved in cancer progression. The binding affinities observed suggest that these compounds could effectively inhibit key enzymes or receptors implicated in tumor growth .
Scientific Research Applications
Structural Overview
The compound consists of several key functional groups:
- Isoxazole Ring : Known for its biological activity, particularly in pharmacology.
- Benzo[d][1,3]dioxole Moiety : Enhances structural diversity and may contribute to biological effects.
- Dimethoxyphenyl Group : This substitution may influence the compound's pharmacological properties.
Biological Activities
Preliminary studies indicate that compounds with similar structural features exhibit notable biological activities. Although specific data on this compound's activity is limited, the following areas are highlighted based on analogous compounds:
- Antimicrobial Activity : Isoxazole derivatives have shown significant antimicrobial properties. Compounds with similar structures have been linked to antibacterial and antifungal activities.
- Anticonvulsant Properties : Research on benzo[d][1,3]dioxole derivatives has demonstrated anticonvulsant activity. For example, certain derivatives have been effective in seizure models .
- Anti-inflammatory Effects : Compounds containing dioxole moieties often exhibit anti-inflammatory properties, which could extend to this compound as well.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to (Z)-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Isoxazole Derivatives | Isoxazole ring | Antimicrobial, anticancer |
| Dioxole-containing Compounds | Benzo[d][1,3]dioxole | Anti-inflammatory |
| Dimethoxyphenyl Derivatives | Dimethoxy-substituted phenyl | Various pharmacological effects |
Case Studies and Research Findings
Research has shown that compounds with similar structures can be potent in various therapeutic areas:
- Anticonvulsant Activity : A study on 5-substituted benzo[d][1,3]dioxole derivatives found promising anticonvulsant effects in animal models . This suggests that our compound may also possess similar protective effects against seizures.
- Antimicrobial Studies : Compounds featuring isoxazole rings have been documented to possess moderate to significant antibacterial activities . The potential for this compound to exhibit such properties warrants further investigation.
Comparison with Similar Compounds
Key Structural Differences
Notes:
- Planarity : The Z-configuration in the target compound and (Z)-arylmethylene isoxazolones enhances planarity, favoring π-π stacking and receptor binding .
- Bioactivity : Benzo[d][1,3]dioxol-5-yl derivatives often exhibit CNS activity (e.g., anticonvulsant effects in dihydropyrazoles ), whereas oxadiazole-containing acrylates (e.g., ) may prioritize metabolic stability .
Physicochemical Properties
Notes:
Q & A
Synthesis and Characterization
Basic: What are the standard protocols for synthesizing and characterizing (Z)-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate? The synthesis typically involves multi-step reactions, starting with the formation of the isoxazole core through cyclization of hydroxylamine derivatives with diketones or alkynes. For example, benzo[d][1,3]dioxole-containing intermediates are synthesized via nucleophilic substitution or condensation reactions. The final acrylate esterification is achieved using coupling agents like DCC/DMAP. Characterization relies on -NMR, -NMR, IR spectroscopy, and mass spectrometry (MS). For instance, -NMR signals for the benzo[d][1,3]dioxole methylene group (OCHO) appear as a singlet at δ 5.93 ppm, while methoxy groups (OCH) resonate as singlets near δ 3.89 ppm .
Advanced: How can reaction conditions be optimized to improve yield and purity during the synthesis of structurally similar acrylate derivatives? Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Temperature control : Stirring at 80°C for 48 hours improves cyclization efficiency in oxadiazole formation .
- Purification : Column chromatography (hexane/EtOAc gradients) effectively isolates pure products, as demonstrated in analogs with 58–86% yields .
- Catalyst use : KOH or DMAP accelerates esterification and coupling reactions .
Pharmacological Evaluation
Basic: What in vitro or in vivo models are used to assess the anticonvulsant activity of benzo[d][1,3]dioxole-containing compounds? Common models include:
- Maximal electroshock (MES) test : Evaluates protection against tonic-clonic seizures.
- Pentylenetetrazole (PTZ)-induced seizures : Assesses clonic seizure thresholds.
- Rotorod test : Measures neurotoxicity.
In studies of analogs like 5-(benzo[d][1,3]dioxol-5-yl)pyrazoline derivatives, ED values in MES ranged from 32–98 mg/kg, while TD (neurotoxicity) values exceeded 300 mg/kg .
Advanced: How can conflicting data from different seizure models be reconciled when evaluating anticonvulsant efficacy? Contradictions may arise due to:
- Mechanistic differences : MES tests detect sodium channel blockers, while PTZ models identify GABAergic enhancers.
- Dose-response variability : Analogs with ED < 50 mg/kg in MES but low PTZ activity suggest selective sodium channel modulation. Statistical tools like ANOVA and post-hoc Tukey tests validate significance across models .
Structural Analysis
Basic: How are -NMR splitting patterns used to confirm the Z-configuration of the acrylate moiety? The Z-isomer exhibits characteristic coupling constants () between 10–12 Hz for trans-vinylic protons. For example, in (E)-3-(3,4-dimethoxyphenyl)acrylamide derivatives, a -value of 15.2 Hz confirms the E-configuration, whereas Z-isomers show lower -values (<12 Hz) .
Advanced: What advanced spectroscopic techniques resolve overlapping signals in complex derivatives?
- 2D NMR (COSY, HSQC) : Assigns coupling networks and quaternary carbons.
- High-resolution MS (HRMS) : Distinguishes isotopic patterns for accurate molecular formula confirmation.
- X-ray crystallography : Resolves stereochemistry ambiguities, as applied to tert-butyl-substituted pyrazoline analogs .
Analytical Method Development
Basic: What HPLC or LC-MS methods ensure purity and stability of acrylate derivatives?
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile phase : Gradient of acetonitrile/0.1% formic acid.
- Detection : UV at 254 nm or ESI-MS in positive ion mode.
For example, methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate derivatives show retention times of 8.2 min under these conditions .
Advanced: How can degradation products be identified under accelerated stability conditions? Forced degradation studies (40°C/75% RH for 6 months) coupled with LC-MS/MS identify hydrolysis products (e.g., free carboxylic acids) and oxidative byproducts. Degradation kinetics follow first-order models, with values >24 months for stabilized formulations .
Data Contradictions
Basic: How should researchers address discrepancies between computational predictions and experimental bioactivity data?
- Validation : Re-run assays with purified intermediates to exclude impurity effects.
- Docking refinement : Adjust force fields (e.g., AMBER vs. CHARMM) to better model ligand-receptor interactions.
For example, tert-butyl-substituted analogs showed lower experimental IC values than predicted due to unaccounted hydrophobic interactions .
Advanced: What statistical approaches resolve batch-to-batch variability in pharmacological assays?
- Multivariate analysis (PCA) : Identifies outlier batches based on synthesis parameters (e.g., reaction time, temperature).
- Design of Experiments (DoE) : Optimizes factors like catalyst loading and solvent ratios to minimize variability .
Functional Group Reactivity
Basic: How does the benzo[d][1,3]dioxole ring influence the compound’s metabolic stability? The methylenedioxy group undergoes CYP450-mediated demethylenation to catechol intermediates, reducing half-life. Stability is improved by substituting electron-withdrawing groups (e.g., nitro, bromo) at the 4-position .
Advanced: What protecting groups stabilize the acrylate ester during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
